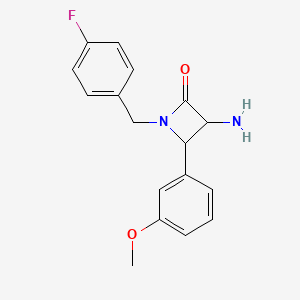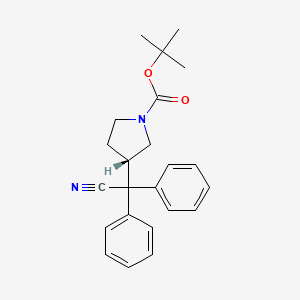
tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyanodiphenylmethyl moiety, and a pyrrolidine ring
Métodos De Preparación
The synthesis of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce hydroxyl groups or other functional groups.
Reduction: Reduction reactions can be used to modify the cyanodiphenylmethyl moiety or other parts of the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved depend on the specific application and target of interest .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate include other pyrrolidine derivatives and compounds with cyanodiphenylmethyl groups. What sets this compound apart is its unique combination of functional groups, which provides distinct reactivity and interaction profiles compared to other similar molecules.
Propiedades
Fórmula molecular |
C23H26N2O2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O2/c1-22(2,3)27-21(26)25-15-14-20(16-25)23(17-24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-16H2,1-3H3/t20-/m1/s1 |
Clave InChI |
VPWJEZHVOGYEQA-HXUWFJFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


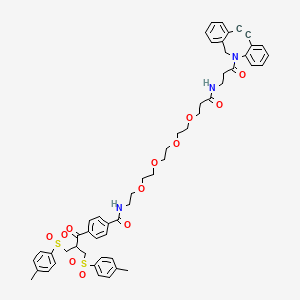

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
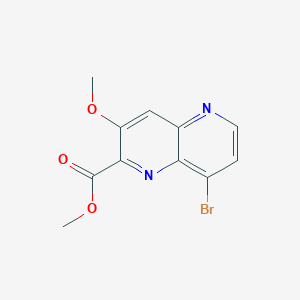

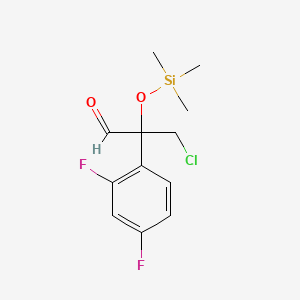
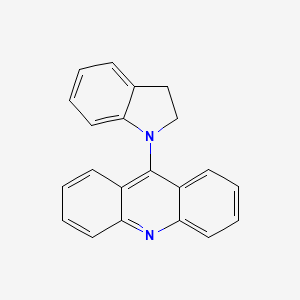



![2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B11834104.png)
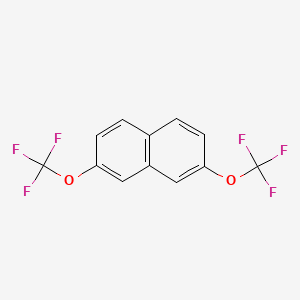
![2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B11834107.png)
